molecular formula C7H8N4O B1418203 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 923283-59-4

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

货号: B1418203
CAS 编号: 923283-59-4
分子量: 164.16 g/mol
InChI 键: GDSGVASFZSYZNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization reactions. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

化学反应分析

Types of Reactions

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .

科学研究应用

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

作用机制

The mechanism of action of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one primarily involves the inhibition of CDKs. These enzymes play a pivotal role in cell cycle regulation by phosphorylating target proteins. By inhibiting CDKs, this compound can halt cell division, making it a potential therapeutic agent in cancer treatment . The molecular targets include CDK1, CDK2, and CDK5, among others .

生物活性

2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound is part of the pyrazolo[4,3-d]pyrimidine family and is being explored for its applications in cancer therapy due to its ability to regulate cell cycle progression.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 923283-59-4

The primary biological activity of this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, this compound disrupts normal cell cycle progression and induces antiproliferative effects in various cancer cell lines.

Target Pathways

  • Cell Cycle Regulation : Inhibition of CDKs leads to cell cycle arrest.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by disrupting signaling pathways associated with cell survival.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell LineIC50 (µM)Reference
MCF7 (Breast)0.59
HL60 (Leukemia)1.05
K562 (Leukemia)0.95
BT549 (Breast)>10

Case Studies and Research Findings

  • In Vivo Studies : In xenograft mouse models, compounds similar to this compound have demonstrated significant antitumor efficacy without substantial toxicity. For instance, studies involving C6-substituted pyrazolo[3,4-d]pyrimidine analogs showed promising results in reducing tumor growth in pancreatic ductal adenocarcinoma (PDAC) models while maintaining a favorable safety profile .
  • Mechanistic Insights : Investigations into the molecular mechanism revealed that the compound's inhibition of CDKs leads to a reduction in phosphorylation of downstream targets involved in cell cycle progression and survival pathways, ultimately resulting in increased apoptosis in treated cells .

常见问题

Q. What are the recommended synthetic routes for 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, and how can purity be ensured?

Basic
The synthesis typically involves a multi-step procedure starting from a core pyrazolopyrimidinone intermediate. For example, describes a general method using nucleophilic substitution or coupling reactions to introduce substituents. Post-synthesis, purification via silica gel column chromatography (e.g., using n-hexane/EtOAC gradients) is critical. Purity is validated using LC-MS (>95% purity threshold) and structural confirmation via 1H^1H- and 13C^{13}C-NMR. High-resolution mass spectrometry (HR-MS) ensures accurate mass determination (e.g., deviations <2 ppm) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Basic
Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (e.g., DMSO-d6d_6) to confirm substituent positions and hydrogen bonding patterns (e.g., broad singlet peaks for NH groups) .
  • LC-MS/HR-MS : For assessing purity (>99% via LC-MS) and exact molecular weight determination (e.g., m/z [M+H]+^+ with <0.002 Da error) .
  • Heteronuclear Correlation Experiments (HMBC/HSQC) : To resolve ambiguous carbon-proton connectivity in complex spectra .

Q. How do structural modifications at the 3- and 5-positions influence biological activity, as observed in antimalarial studies?

Advanced
demonstrates systematic optimization of pyrazolopyrimidinones by introducing substituents like benzyl, pyridinyl, or piperazinyl groups. For instance:

  • 3-Isopropyl and 5-Benzyl groups (Compound 3) showed 68% yield and potent antimalarial activity (IC50_{50} <1 µM).
  • 5-(4-Methylpiperazinyl)phenyl (Compound 7) enhanced solubility and target binding.
    Methodological Approach :
  • Synthesize analogs via iterative substitution.
  • Test in vitro against Plasmodium falciparum and correlate activity with electronic (Hammett constants) or steric parameters.
  • Use molecular docking to predict interactions with targets like Pf kinase .

Q. How can contradictions in reported enzymatic inhibition data (e.g., PDE-5 vs. kinase activity) be resolved?

Advanced
Discrepancies often arise from assay conditions:

  • Enzyme Source : Recombinant vs. tissue-extracted enzymes (e.g., PDE-5 from human platelets vs. bacterial expression systems).
  • Substrate Concentrations : Use standardized protocols like AOAC SMPR 2014.011 for PDE inhibition assays, which specify buffer pH, temperature, and cGMP/cAMP ratios .
  • Control Compounds : Include reference inhibitors (e.g., sildenafil for PDE-5) to validate assay sensitivity .

Q. What strategies improve low reaction yields during scale-up synthesis?

Advanced
reports yields ranging from 32% to 87% for similar compounds. Optimization strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) for Suzuki couplings.
  • Temperature Control : Microwave-assisted synthesis for faster, cleaner reactions.
  • Protecting Groups : Use Boc or Fmoc groups to prevent side reactions at reactive NH sites .

Q. What are common impurities in pyrazolopyrimidinone synthesis, and how are they identified?

Basic

  • By-products : Incomplete substitution (e.g., residual chlorine from chlorinated intermediates).
  • Oxidation Products : 7-keto derivatives from air exposure.
    Identification :
  • HPLC with UV/Vis detection (e.g., retention time shifts).
  • LC-MS/MS fragmentation patterns to differentiate isomers .

Q. How can computational methods guide the evaluation of this compound as a kinase inhibitor?

Advanced

  • Molecular Docking : Use tools like AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR or CDK2). highlights hydrophobic interactions with residues like Arg120 in kinase active sites.
  • MD Simulations : Assess binding stability over 100 ns trajectories.
  • QSAR Models : Corrogate substituent electronegativity with IC50_{50} values .

Q. What in vitro models are suitable for evaluating therapeutic potential beyond antimalarial activity?

Basic

  • Cancer Cell Lines : Test cytotoxicity in MCF-7 or HeLa cells via MTT assays.
  • Anti-inflammatory Models : Measure COX-2 inhibition in LPS-stimulated macrophages.
  • Neuroprotection Assays : Evaluate AMPA receptor modulation in neuronal cultures.
    Key Metrics : IC50_{50}, selectivity indices (e.g., CC50_{50} in HEK293 cells) .

属性

IUPAC Name

2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSGVASFZSYZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599091
Record name 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-59-4
Record name 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。